Ethyl 2-bromo-4-chlorobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-bromo-4-chlorobutanoate is a chemical compound widely used in various fields, including medical, environmental, and industrial research. Its versatile properties make it ideal for applications such as organic synthesis, drug development, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-4-chlorobutanoate can be synthesized through various methods. One common synthetic route involves the esterification of 2-bromo-4-chlorobutanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-4-chlorobutanoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by other nucleophiles.
Elimination Reactions: It can undergo elimination reactions to form alkenes.
Reduction Reactions: The compound can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) under basic conditions.
Elimination: Strong bases like sodium ethoxide (NaOEt) are used under heated conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products
Substitution: Products include ethyl 2-hydroxy-4-chlorobutanoate or ethyl 2-bromo-4-hydroxybutanoate.
Elimination: Major products are alkenes like ethyl 2-butenoate.
Reduction: The primary product is ethyl 2-bromo-4-chlorobutanol.
Scientific Research Applications
Ethyl 2-bromo-4-chlorobutanoate is extensively used in scientific research due to its reactivity and versatility. Some key applications include:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Drug Development: The compound is used in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients (APIs).
Material Science: It is utilized in the preparation of polymers and other advanced materials.
Biological Research: The compound is used in studies related to enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-4-chlorobutanoate involves its reactivity with nucleophiles and bases. The bromine and chlorine atoms in the compound make it susceptible to nucleophilic attack, leading to various substitution and elimination reactions. These reactions are facilitated by the presence of electron-withdrawing groups, which stabilize the transition states and intermediates.
Comparison with Similar Compounds
Ethyl 2-bromo-4-chlorobutanoate can be compared with similar compounds such as ethyl 2-bromo-4-fluorobutanoate and ethyl 2-chloro-4-bromobutanoate. These compounds share similar reactivity patterns but differ in their specific halogen substituents, which can influence their chemical behavior and applications. The presence of different halogens can affect the compound’s reactivity, stability, and suitability for various applications.
List of Similar Compounds
- Ethyl 2-bromo-4-fluorobutanoate
- Ethyl 2-chloro-4-bromobutanoate
- Ethyl 2-iodo-4-chlorobutanoate
This compound stands out due to its unique combination of bromine and chlorine atoms, which provide a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
ethyl 2-bromo-4-chlorobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrClO2/c1-2-10-6(9)5(7)3-4-8/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVDXGSXGVTREI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.